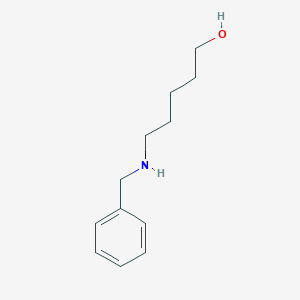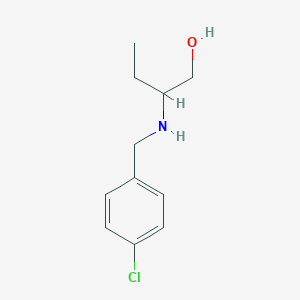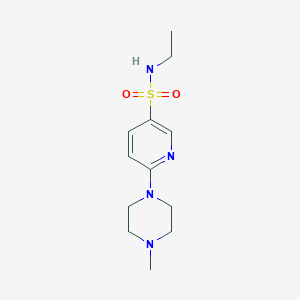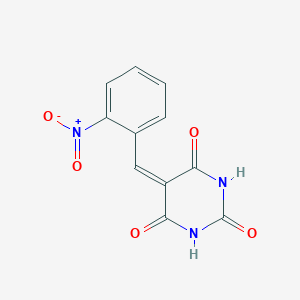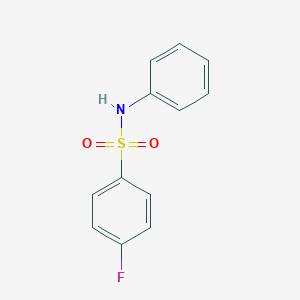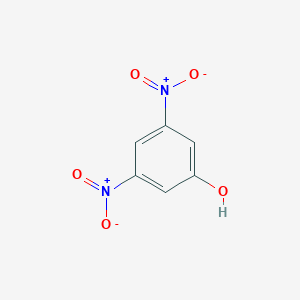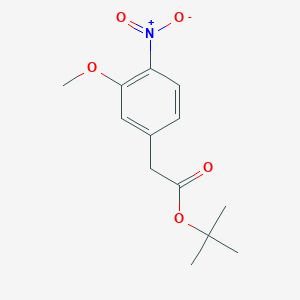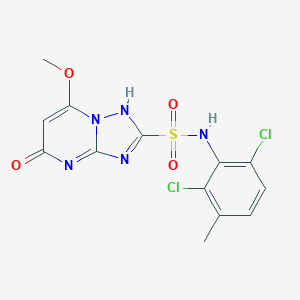
Metosulam-5-hydroxy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metosulam-5-hydroxy is a chemical compound that belongs to the class of sulfonanilide herbicides. It is primarily used as a post-emergence, broad-spectrum foliar herbicide to control broad-leaved weeds in various crops such as cereals, grain legumes, pasture, alfalfa, and rice . The compound is known for its selective action, being absorbed by roots and shoots, and inhibiting plant amino acid synthesis through the enzyme acetohydroxyacid synthase (AHAS) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Metosulam-5-hydroxy involves multiple steps, starting with the preparation of the sulfonanilide core. The key steps include:
Formation of the sulfonanilide core: This is achieved by reacting 2,6-dichloro-3-methylphenylamine with chlorosulfonic acid to form the sulfonamide intermediate.
Cyclization: The intermediate undergoes cyclization with triazolopyrimidine derivatives under controlled conditions to form the triazolopyrimidine-sulfonanilide structure.
Hydroxylation: The final step involves the hydroxylation of the triazolopyrimidine ring to introduce the hydroxy group at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of the sulfonamide intermediate and triazolopyrimidine derivatives.
Controlled reaction conditions: Maintaining optimal temperature, pressure, and pH to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions: Metosulam-5-hydroxy undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation products: Ketones and aldehydes.
Reduction products: Amines and other reduced derivatives.
Substitution products: Various substituted phenyl derivatives.
科学的研究の応用
Metosulam-5-hydroxy has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study sulfonanilide chemistry and triazolopyrimidine derivatives.
Biology: Investigated for its effects on plant physiology, including its role in inhibiting amino acid synthesis.
Medicine: Explored for its potential as a lead compound in the development of new herbicides and pharmaceuticals.
Industry: Utilized in the formulation of herbicidal products for agricultural use
作用機序
Metosulam-5-hydroxy exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids in plants. The inhibition of AHAS leads to the accumulation of toxic intermediates and the depletion of essential amino acids, ultimately causing plant death .
類似化合物との比較
Florasulam: Another sulfonanilide herbicide with a similar mode of action.
Cloransulam-methyl: A sulfonanilide herbicide used for controlling broad-leaved weeds.
Pyroxsulam: A triazolopyrimidine herbicide with similar chemical properties
Uniqueness: Metosulam-5-hydroxy is unique due to its specific hydroxylation at the 5-position, which enhances its herbicidal activity and selectivity. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in controlling a wide range of broad-leaved weeds .
特性
IUPAC Name |
N-(2,6-dichloro-3-methylphenyl)-7-methoxy-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5O4S/c1-6-3-4-7(14)11(10(6)15)19-25(22,23)13-17-12-16-8(21)5-9(24-2)20(12)18-13/h3-5,19H,1-2H3,(H,16,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSROZLYMVPRAFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=O)NC3=N2)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028259 |
Source


|
| Record name | N-(2,6-Dichloro-3-methylphenyl)-7-methoxy-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
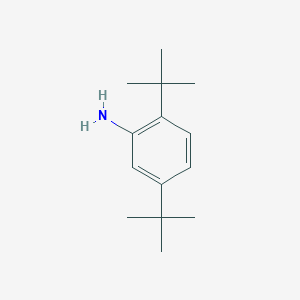
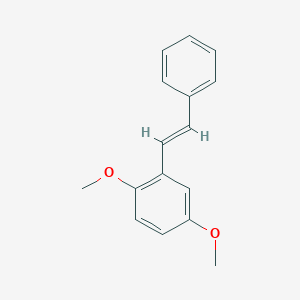
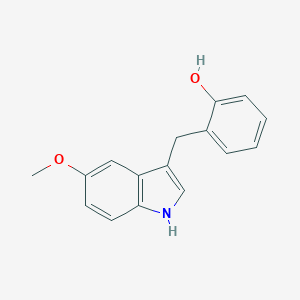
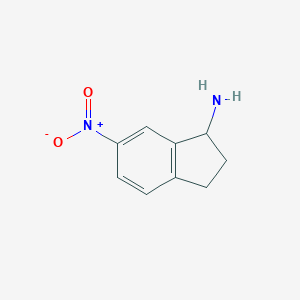
![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)
